Cas no 2138569-30-7 (1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione)
1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 2138569-30-7
- 1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione
- EN300-1160314
- 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione
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- Inchi: 1S/C12H19NO3/c1-2-8-3-4-9(14)7-10(8)13-11(15)5-6-12(13)16/h8-10,14H,2-7H2,1H3
- InChI Key: DETGMHMFERBEMX-UHFFFAOYSA-N
- SMILES: OC1CCC(CC)C(C1)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 225.13649347g/mol
- Monoisotopic Mass: 225.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 57.6Ų
1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1160314-0.05g |
1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138569-30-7 | 0.05g |
$959.0 | 2023-05-26 | ||
| Enamine | EN300-1160314-0.1g |
1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138569-30-7 | 0.1g |
$1005.0 | 2023-05-26 | ||
| Enamine | EN300-1160314-0.25g |
1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138569-30-7 | 0.25g |
$1051.0 | 2023-05-26 | ||
| Enamine | EN300-1160314-0.5g |
1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138569-30-7 | 0.5g |
$1097.0 | 2023-05-26 | ||
| Enamine | EN300-1160314-1.0g |
1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138569-30-7 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1160314-2.5g |
1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138569-30-7 | 2.5g |
$2240.0 | 2023-05-26 | ||
| Enamine | EN300-1160314-5.0g |
1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138569-30-7 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1160314-10.0g |
1-(2-ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138569-30-7 | 10g |
$4914.0 | 2023-05-26 |
1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione
Professional Introduction to Compound with CAS No. 2138569-30-7 and Product Name: 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione
The compound identified by the CAS number 2138569-30-7 and the product name 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule, featuring a pyrrolidine core fused with a cyclohexane ring, introduces unique stereochemical and electronic properties that make it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel scaffolds that can modulate biological pathways with high specificity and efficacy. The presence of both an ethyl group at the 2-position and a hydroxyl group at the 5-position of the cyclohexyl ring in this compound suggests a potential for selective interaction with biological targets. This structural design allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug development.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The pyrrolidine-2,5-dione moiety is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Current research indicates that molecules with similar structural motifs have demonstrated efficacy in preclinical models by interfering with key signaling pathways involved in disease progression. The specific substitution pattern in 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione may enhance its binding affinity to target proteins while minimizing off-target effects.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process for new drug candidates. Molecular docking studies using this compound have shown promising results when evaluated against several therapeutic targets. For instance, simulations suggest that it may interact with enzymes involved in metabolic disorders or with receptors overexpressed in certain types of cancer. These findings align well with emerging research trends that emphasize the importance of structure-based drug design.
The synthesis of 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione presents an intriguing challenge due to its complex stereochemistry. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in achieving high yields and enantiopurity. These advancements not only facilitate the production of this compound but also provide valuable insights into optimizing synthetic routes for other complex molecules.
From a pharmacokinetic perspective, the incorporation of a cyclohexyl ring enhances the metabolic stability of the molecule while maintaining adequate solubility for oral administration. This balance is crucial for ensuring therapeutic efficacy without excessive side effects. Preliminary pharmacokinetic studies suggest that 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a viable candidate for further clinical development.
The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology research, for example, pyrrolidine derivatives have shown promise as inhibitors of kinases and other enzymes implicated in tumor growth and progression. The unique structural features of 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione may allow it to selectively target specific oncogenic pathways while sparing normal cells. Similarly, in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease (IBD), this compound could modulate cytokine production or inhibit inflammatory cascades through its interaction with immune cell receptors.
In conclusion, the compound identified by CAS number 2138569-30-7 and named 1-(2-Ethyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione represents a significant contribution to pharmaceutical chemistry. Its unique structural features offer potential advantages in terms of biological activity, pharmacokinetics, and synthetic accessibility. Ongoing research efforts are focused on elucidating its mechanism of action and evaluating its efficacy in preclinical models. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
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